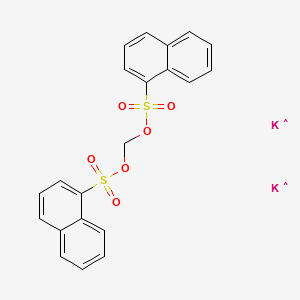
Dipotassium methylenebisnaphthalenesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dipotassium methylenebisnaphthalenesulfonate is a chemical compound with the molecular formula C21H16K2O6S2. It is known for its applications in various industrial and scientific fields due to its unique chemical properties. The compound is characterized by the presence of two naphthalene rings connected by a methylene bridge and sulfonate groups, which contribute to its solubility and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of dipotassium methylenebisnaphthalenesulfonate typically involves the sulfonation of naphthalene followed by a condensation reaction with formaldehyde. The process can be summarized in the following steps:
Sulfonation of Naphthalene: Naphthalene is treated with concentrated sulfuric acid to introduce sulfonate groups.
Condensation with Formaldehyde: The sulfonated naphthalene is then reacted with formaldehyde under controlled conditions to form the methylene bridge between the naphthalene rings.
Neutralization: The resulting product is neutralized with potassium hydroxide to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous reactors and automated control systems helps in maintaining consistent quality and efficiency .
化学反应分析
Types of Reactions
Dipotassium methylenebisnaphthalenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of naphthalene derivatives with reduced sulfonate groups.
Substitution: The sulfonate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reactions: These reactions often require catalysts such as Lewis acids or bases to facilitate the substitution process.
Major Products
The major products formed from these reactions include sulfone derivatives, reduced naphthalene compounds, and various substituted naphthalene derivatives.
科学研究应用
Dipotassium methylenebisnaphthalenesulfonate has a wide range of applications in scientific research, including:
Chemistry: It is used as a dispersing agent in the dye industry and as a stabilizer in various chemical formulations.
Biology: The compound is utilized in biochemical assays and as a reagent in molecular biology experiments.
Industry: The compound is used in the production of concrete additives, rubber stabilizers, and as a dispersing agent in various industrial processes.
作用机制
The mechanism of action of dipotassium methylenebisnaphthalenesulfonate involves its interaction with molecular targets through its sulfonate groups. These groups can form strong ionic bonds with positively charged sites on proteins and other biomolecules, leading to changes in their structure and function. The methylene bridge provides flexibility, allowing the compound to interact with multiple targets simultaneously .
相似化合物的比较
Similar Compounds
- Disodium methylenebisnaphthalenesulfonate
- Sodium methylenenaphthalenesulfonate
- Potassium naphthalenesulfonate
Uniqueness
Dipotassium methylenebisnaphthalenesulfonate is unique due to its specific combination of two naphthalene rings and sulfonate groups, which provide distinct solubility and reactivity properties. Compared to similar compounds, it offers better stability and dispersing capabilities, making it more suitable for certain industrial and research applications .
属性
分子式 |
C21H16K2O6S2 |
|---|---|
分子量 |
506.7 g/mol |
InChI |
InChI=1S/C21H16O6S2.2K/c22-28(23,20-13-5-9-16-7-1-3-11-18(16)20)26-15-27-29(24,25)21-14-6-10-17-8-2-4-12-19(17)21;;/h1-14H,15H2;; |
InChI 键 |
JUAJEHBCTPMLOK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)OCOS(=O)(=O)C3=CC=CC4=CC=CC=C43.[K].[K] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Furo[3,4-b][1,4]benzodioxin-1(3H)-one, 3-propyl-](/img/structure/B13772708.png)
![4,11-Diamino-2-(2-methylpropyl)-1H-naphth[2,3-f]isoindole-1,3,5,10(2H)-tetrone](/img/structure/B13772709.png)
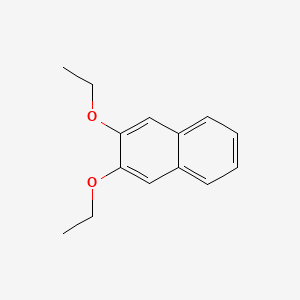
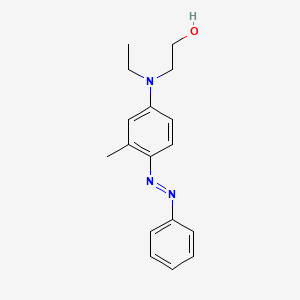
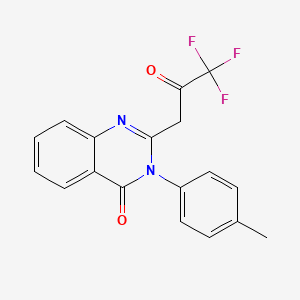
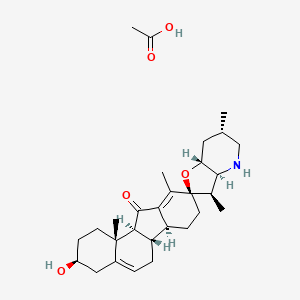
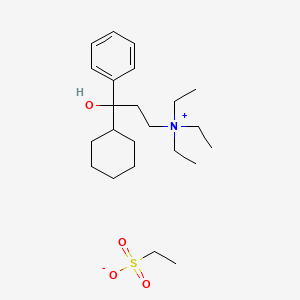
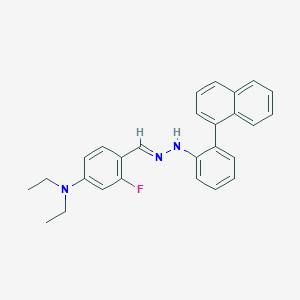
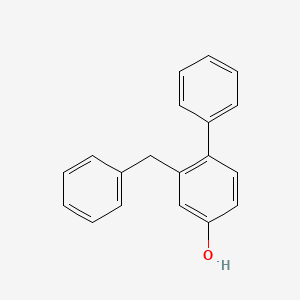
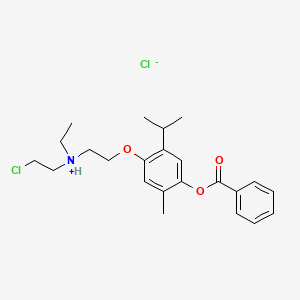
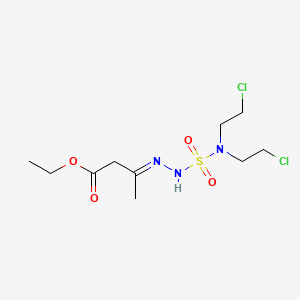
![sodium;4-[[4-[bis[4-(4-sulfoanilino)phenyl]methylidene]cyclohexa-2,5-dien-1-yl]amino]benzenesulfonic acid](/img/structure/B13772765.png)

![tert-butyl 2-[(4Z)-4-benzylidene-5-oxo-1,3-oxazol-2-yl]pyrrolidine-1-carboxylate](/img/structure/B13772796.png)
